Benzofuran vs. Dihydrobenzofuran 5-HT Affinity
In a systematic SAR study of geometrically constrained 5-HT₂A/₂C ligands by Chambers et al. (2003), benzofuran-containing analogues (6a and 6b) demonstrated significantly higher affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors than the corresponding benzodihydrofuran-containing compounds (4a, 4b, 5a, and 5b) [1]. This is a class-level inference applied to 2-amino-2-(benzofuran-5-yl)ethan-1-ol: the fully aromatic benzofuran core is structurally required for high-affinity 5-HT receptor engagement. The dihydrobenzofuran analog—2-amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol (CAS 1213553-99-1 for the (S)-enantiomer)—lacks the aromatic furan ring and is expected to exhibit reduced receptor affinity based on this established SAR principle. Note: Direct head-to-head binding data comparing the target compound with its dihydro analog have not been identified in the public domain; this evidence dimension is classified as class-level inference.
| Evidence Dimension | 5-HT receptor binding affinity (benzofuran vs. dihydrobenzofuran core) |
|---|---|
| Target Compound Data | No direct binding data identified for 2-amino-2-(benzofuran-5-yl)ethan-1-ol at 5-HT receptors in primary literature |
| Comparator Or Baseline | Benzofuran analog 6b (representative benzofuran core): Kᵢ = 2.6 nM (5-HT₂A), 1.1 nM (5-HT₂C) [1]. Benzodihydrofuran analogs 4a, 4b, 5a, 5b: significantly lower affinity (reported qualitatively in Chambers et al.) |
| Quantified Difference | Benzofuran core > benzodihydrofuran core; exact fold-difference depends on specific substitution pattern. For analog 6b, sub-nanomolar to low nanomolar affinity was achieved with the benzofuran scaffold. |
| Conditions | Radioligand displacement assays using [¹²⁵I]-DOI at cloned rat 5-HT₂A and 5-HT₂C receptors (Chambers et al., 2003) |
Why This Matters
For receptor binding studies targeting serotonergic GPCRs, the fully aromatic benzofuran-5-yl scaffold is structurally required; procurement of the 2,3-dihydrobenzofuran analog would yield a compound with fundamentally different (and predictably lower) receptor engagement, compromising assay sensitivity and SAR continuity.
- [1] Chambers JJ, Parrish JC, Jensen NH, Kurrasch-Orbaugh DM, Marona-Lewicka D, Nichols DE. Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT₂A/₂C receptor ligands. J Med Chem. 2003;46(16):3526-3535. PMID: 12877591. View Source
